4-Hydroxyisophthalic acid

Antioxidant Free Radical Scavenging Cytoprotection

This aromatic dicarboxylic acid derivative serves as a critical intermediate for high-performance polymers and as a USP/EP compendial impurity standard (Salicylic Acid Related Compound B) for pharmaceutical QC. Its 4-position hydroxyl group is essential for MOF catalysis and neuroprotection studies. Isomers cannot be substituted. Available in research to bulk quantities.

Molecular Formula C8H6O5
Molecular Weight 182.13 g/mol
CAS No. 636-46-4
Cat. No. B119482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyisophthalic acid
CAS636-46-4
Synonyms4-Hydroxy-1,3-benzenedicarboxylic Acid;  4-Hydroxy-m-phthalic Acid;  Eupirina;  NSC 2445;  USP Salicylic Acid Related Compound B; 
Molecular FormulaC8H6O5
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(=O)O)O
InChIInChI=1S/C8H6O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
InChIKeyBCEQKAQCUWUNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyisophthalic Acid (CAS 636-46-4): Sourcing and Procurement Overview


4-Hydroxyisophthalic acid (4-HIPA), CAS 636-46-4, is an aromatic dicarboxylic acid derivative bearing a hydroxyl group at the 4-position of the benzene ring [1]. It is structurally characterized as 4-hydroxybenzene-1,3-dicarboxylic acid [2]. Physicochemical properties include a melting point exceeding 300°C and limited aqueous solubility of approximately 1 g per 3 liters at 24°C [3]. This compound is recognized as a key intermediate in the synthesis of high-performance polymers [4] and as a compendial impurity standard for salicylic acid , dictating specific procurement requirements in both research and industrial settings.

4-Hydroxyisophthalic Acid: Why Isomer and Analog Substitution Is Not Straightforward


The precise position of the hydroxyl group on the isophthalic acid core is a critical determinant of performance across applications. Substituting 4-hydroxyisophthalic acid with its isomer, 5-hydroxyisophthalic acid, is not equivalent; the 5-isomer is a different structural entity used in distinct coordination frameworks and polymer systems [1]. Similarly, while 4-HIPA shares the same molecular formula as 2-hydroxyisophthalic acid, their pharmacological activities differ significantly, with 4-HIPA demonstrating quantifiable analgesic potency whereas the 2-isomer is notably less characterized in this regard [2]. Furthermore, its specific role as a designated compendial impurity standard (Salicylic Acid Impurity B) means that for quality control applications, substitution with a generic or non-certified hydroxyisophthalic acid is not an option [3]. The evidence below underscores why simple 'in-class' substitution is scientifically and procedurally invalid.

4-Hydroxyisophthalic Acid: Product-Specific Quantitative Differentiation Data


4-Hydroxyisophthalic Acid Exhibits Nanomolar Potency as a Multi-Target Free Radical Scavenger

4-Hydroxyisophthalic acid (4-HIPA) demonstrates potent, multi-target free radical scavenging activity with IC50 values in the low nanomolar range, a level of potency comparable to established reference antioxidants like quercetin and butylated hydroxyanisole (BHA) [1]. This differentiates it from many common antioxidants that operate at micromolar concentrations. In a specific comparative study, 4-HIA showed superior scavenging capability in DPPH and superoxide assays compared to butylated hydroxytoluene (BHT) [2].

Antioxidant Free Radical Scavenging Cytoprotection

4-Hydroxyisophthalic Acid Demonstrates Specific Analgesic Potency with an ED50 of 303 mg/kg

In vivo pharmacological evaluation established a quantifiable median effective dose (ED50) for 4-hydroxyisophthalic acid's analgesic activity, providing a specific benchmark for its potency. This data allows for direct comparison to other analgesic agents and underscores its differentiated activity relative to the less characterized 2-hydroxyisophthalic acid isomer [1].

Analgesic Pharmacology Drug Discovery

4-Hydroxyisophthalic Acid Rescues Neurobehavioral Deficits in a Tauopathy Model at 0.1 mg/mL

4-Hydroxyisophthalic acid (4-HIPA) demonstrates a specific neuroprotective effect by rescuing cognitive and behavioral deficits in a transgenic Drosophila model of tauopathy at a defined concentration. This provides a quantitative efficacy benchmark that differentiates it from other antioxidants lacking such targeted neurobehavioral data [1].

Neuroprotection Tauopathy Alzheimer's Disease

4-Hydroxyisophthalic Acid Enables 3D Co-MOF Frameworks with Quantified Catalytic Performance

The use of 4-hydroxyisophthalic acid as a linker in cobalt-based metal-organic frameworks (Co-MOFs) leads to the formation of specific 3D architectures with quantifiable catalytic activity in oxidative coupling reactions. This differentiates it from the unsubstituted isophthalic acid linker, which yields a different framework structure and catalytic performance [1].

Metal-Organic Frameworks MOF Catalysis Coordination Chemistry

4-Hydroxyisophthalic Acid: A Designated Compendial Impurity Standard (Salicylic Acid Impurity B)

4-Hydroxyisophthalic acid is the chemically defined entity for 'Salicylic Acid Impurity B' (EP) and 'Salicylic Acid Related Compound B' (USP). Its identity and purity are therefore critical for regulatory compliance in pharmaceutical quality control [1]. This distinguishes it from other hydroxyisophthalic acid isomers, which do not share this specific compendial designation.

Pharmaceutical Analysis Quality Control Impurity Standard Pharmacopoeia

4-Hydroxyisophthalic Acid: Recommended Application Scenarios Based on Evidence


Pharmaceutical Quality Control and Analytical Method Development

Procurement of 4-hydroxyisophthalic acid as a certified reference standard (e.g., USP Salicylic Acid Related Compound B) is mandatory for laboratories conducting purity testing of salicylic acid and acetylsalicylic acid (aspirin) drug substances and products. Its use is specified in pharmacopoeial monographs for the identification and quantification of this specific process impurity, ensuring regulatory compliance .

Neuroscience Research on Tauopathies and Oxidative Stress

Based on its demonstrated ability to rescue neurobehavioral deficits in a Drosophila tauopathy model at 0.1 mg/mL [1] and its potent nanomolar free radical scavenging activity [2], 4-HIPA is an excellent candidate for in vitro and in vivo studies investigating mechanisms of neuroprotection, particularly in models of Alzheimer's disease and related tauopathies.

Synthesis of Functional Metal-Organic Frameworks (MOFs)

4-Hydroxyisophthalic acid is a key linker for constructing specific 3D Co-MOF frameworks with demonstrated catalytic activity in oxidative coupling reactions [3]. Its hydroxyl group is critical for directing framework assembly and influencing catalytic performance, making it a specialized monomer for researchers designing coordination polymers for catalysis or gas storage.

High-Performance Polymer and Liquid Crystal Polyester Resin Synthesis

4-Hydroxyisophthalic acid serves as a specialty comonomer for incorporating into liquid crystal polyester resins, where it can be used in specific amounts (1 to 500 mmol%) to tailor material properties [4]. Its high thermal stability (>300°C melting point) makes it suitable for high-temperature polymerization processes aimed at engineering plastics and advanced coatings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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